N'-[(4-iodobenzoyl)oxy]-2-(4-methylphenyl)ethanimidamide
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Overview
Description
N'-[(4-iodobenzoyl)oxy]-2-(4-methylphenyl)ethanimidamide, commonly known as IBMEA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of imidazoles and is widely used in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of IBMEA is not fully understood yet. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which are involved in various physiological processes.
Biochemical and Physiological Effects:
IBMEA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may have potential implications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of IBMEA is its ease of synthesis and availability, which makes it a popular choice for scientific research. Additionally, it exhibits a high degree of selectivity and potency, which makes it a useful tool for studying various biological processes. However, one of the limitations of IBMEA is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of IBMEA in scientific research. One of the potential areas of application is in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. Additionally, it may have potential applications in the field of biochemistry and biotechnology, where it can be used as a tool for studying various biological processes. Further research is needed to fully understand the mechanism of action and potential applications of IBMEA.
In conclusion, IBMEA is a promising compound with potential applications in various fields of scientific research. Its ease of synthesis, selectivity, and potency make it a useful tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of IBMEA can be achieved through a multi-step process involving the use of various reagents and catalysts. One of the commonly used methods involves the reaction of 4-methylbenzaldehyde with 4-iodobenzoic acid in the presence of a base, followed by the addition of an amine to yield IBMEA.
Scientific Research Applications
IBMEA has been extensively used in scientific research due to its unique properties and potential applications in various fields. One of the major applications of IBMEA is in the field of medicinal chemistry, where it is used as a pharmacophore for the design and development of new drugs.
properties
IUPAC Name |
[(Z)-[1-amino-2-(4-methylphenyl)ethylidene]amino] 4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O2/c1-11-2-4-12(5-3-11)10-15(18)19-21-16(20)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDHRULJMNDQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=NOC(=O)C2=CC=C(C=C2)I)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C/C(=N/OC(=O)C2=CC=C(C=C2)I)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(4-iodophenyl)carbonyl]oxy}-2-(4-methylphenyl)ethanimidamide |
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